5-(3-Chloropropyl)-1,2,3-thiadiazole

Description

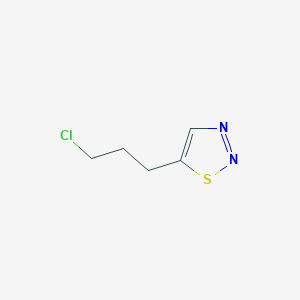

5-(3-Chloropropyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a 3-chloropropyl chain at the 5-position. The 1,2,3-thiadiazole ring system contains one sulfur and two nitrogen atoms, contributing to its unique electronic and steric properties. The chloropropyl substituent likely enhances lipophilicity, influencing solubility and interaction with biological targets.

Properties

Molecular Formula |

C5H7ClN2S |

|---|---|

Molecular Weight |

162.64 g/mol |

IUPAC Name |

5-(3-chloropropyl)thiadiazole |

InChI |

InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-7-8-9-5/h4H,1-3H2 |

InChI Key |

AXKPXXSOKUFFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=N1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1,2,3-thiadiazole typically involves the reaction of 3-chloropropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of 3-chloropropylamine with thiocarbonyl diimidazole, followed by oxidation to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloropropyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole

This analogue differs by a methyl branch on the propyl chain (CAS 13242-92-7, C₆H₉ClN₂S). This structural variation may also alter physicochemical properties, such as melting point and solubility .

4-Cyclopropyl-1,2,3-thiadiazole

Replacing the chloropropyl group with a cyclopropyl moiety (as in compound 4 from ) creates a bioisostere for pyrrole-based necroptosis inhibitors. The cyclopropyl group’s rigidity and electronic effects mimic the pyrrole ring’s activity, enabling similar cellular inhibition profiles despite structural differences .

1,3,4-Thiadiazole Derivatives

Unlike 1,2,3-thiadiazoles, 1,3,4-thiadiazoles (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) feature a different nitrogen-sulfur arrangement. This alters ring aromaticity and reactivity, as seen in their synthesis via POCl₃-mediated cyclization rather than the rearrangement pathways typical of 1,2,3-thiadiazoles .

Reactivity and Stability

- 5-(3-Chloropropyl)-1,2,3-thiadiazole vs. Arylthio-Substituted Analogues: Substituents significantly influence reactivity. For example, 5-(3-chlorophenylthio)-1,2,3-thiadiazole (6c) rearranges into dithiins under heating with NaH/DMF, whereas non-chlorinated analogues (e.g., 6a, 6d) form dimeric dithiins under milder conditions . The chloropropyl group’s electron-withdrawing nature may stabilize the thiadiazole ring, reducing susceptibility to similar rearrangements.

Thermal Stability :

Linear alkyl chains (e.g., chloropropyl) may confer greater thermal stability compared to branched or aryl-substituted derivatives, though direct evidence is lacking in the provided data.

Data Tables

Biological Activity

5-(3-Chloropropyl)-1,2,3-thiadiazole is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies.

The molecular formula of this compound is with a molecular weight of approximately 175.66 g/mol. Its structure comprises a thiadiazole ring substituted with a chloropropyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.66 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

- In Vitro Studies : The compound was tested against both Gram-positive and Gram-negative bacteria using the microdilution method. Results indicated that it possesses a minimal inhibitory concentration (MIC) lower than that of standard antibiotics such as ampicillin and streptomycin .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

- Cell Lines Tested : The compound was evaluated for cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values observed were promising, indicating substantial growth inhibition .

- Mechanism of Action : It appears that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it has been shown to cause G2/M phase arrest in MCF-7 cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects.

- Experimental Models : In vivo studies using animal models of inflammation revealed that the compound significantly reduced inflammatory markers and symptoms associated with conditions such as arthritis .

- Biological Pathways : The anti-inflammatory mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A study reported that this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus compared to conventional treatments.

- Anticancer Activity : In a preclinical trial involving tumor-bearing mice, administration of this compound resulted in significant tumor regression and improved survival rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Chloropropyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thiosemicarbazide derivatives react with chlorinated carboxylic acids (e.g., 3-chloropropionic acid) in the presence of POCl₃ as a cyclizing agent under reflux (4–6 hours). Adjusting pH during workup (e.g., basifying to pH 8–9 with NaOH) is critical for precipitation . Acidic or basic media (e.g., sulfuric acid or pyridine) may alter reaction kinetics and byproduct formation .

- Key Variables : Temperature (reflux vs. ambient), solvent (DMF vs. ethanol), and stoichiometry of POCl₃. Yield optimization requires monitoring via TLC and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloropropyl chain integration).

- FT-IR : Identify thiadiazole ring vibrations (~1,550 cm⁻¹ for C=N stretching) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve structural ambiguities, such as regiochemistry .

Q. How can researchers assess the hydrolytic stability of the chloropropyl group in aqueous or biological media?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-UV or LC-MS. The chloropropyl group may undergo nucleophilic substitution (e.g., with water or thiols), forming 5-(3-hydroxypropyl) derivatives. Kinetic analysis (half-life determination) guides formulation strategies .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring influence bioactivity, and what strategies optimize structure-activity relationships (SAR)?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 5-aryl or 5-alkyl variants) and evaluate biological activity (e.g., enzyme inhibition, cytotoxicity). For example, replacing the chloropropyl group with a cyclopropyl moiety may enhance metabolic stability .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to assess target binding (e.g., necroptosis inhibitors) .

Q. What experimental approaches resolve contradictions in cellular activity profiles (e.g., necroptosis inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Assays : Compare IC₅₀ values across cell lines (e.g., HT-29 vs. Jurkat) to identify cell-type specificity.

- Mechanistic Profiling : Use knockout cell lines or siRNA silencing to confirm target pathways (e.g., RIP1 kinase dependency) .

- Metabolite Identification : LC-MS/MS to detect intracellular degradation products that may contribute to off-target effects .

Q. How can thermal or photolytic degradation pathways of this compound be elucidated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air.

- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) and analyze products via GC-MS. For example, thiirene intermediates may form, leading to thioketenes or dimeric dithiins .

Q. What strategies improve microsomal stability for in vivo applications?

- Methodology :

- Liver Microsome Assays : Incubate with rat/human microsomes and NADPH. Quantify parent compound depletion via LC-MS.

- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., chloropropyl → trifluoropropyl) to reduce CYP450-mediated oxidation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.